molecular formula C12H15N3O B6753296 6-Azabicyclo[3.2.0]heptan-6-yl-(5-methylpyrazin-2-yl)methanone

6-Azabicyclo[3.2.0]heptan-6-yl-(5-methylpyrazin-2-yl)methanone

Cat. No.: B6753296
M. Wt: 217.27 g/mol
InChI Key: MLLYLHJPPNMNIO-UHFFFAOYSA-N
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Description

6-Azabicyclo[320]heptan-6-yl-(5-methylpyrazin-2-yl)methanone is a complex organic compound featuring a bicyclic structure with nitrogen atoms

Properties

IUPAC Name

6-azabicyclo[3.2.0]heptan-6-yl-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-5-14-10(6-13-8)12(16)15-7-9-3-2-4-11(9)15/h5-6,9,11H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLYLHJPPNMNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC3C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azabicyclo[3.2.0]heptan-6-yl-(5-methylpyrazin-2-yl)methanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.2.0]heptan-6-yl-(5-methylpyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like PIDA.

    Reduction: Reduction reactions might involve the use of hydrogenation catalysts.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PIDA, reducing agents such as hydrogen gas with a catalyst, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

6-Azabicyclo[3.2.0]heptan-6-yl-(5-methylpyrazin-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.0]heptan-6-yl-(5-methylpyrazin-2-yl)methanone involves its interaction with molecular targets in biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azabicyclo[3.2.0]heptan-6-yl-(5-methylpyrazin-2-yl)methanone is unique due to the presence of both the azabicyclo and pyrazinyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

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